molecular formula C10H8Cl4FeP2 B12053254 1,1'-Bis(dichlorophosphino)ferrocene, >=96%

1,1'-Bis(dichlorophosphino)ferrocene, >=96%

Cat. No.: B12053254
M. Wt: 387.8 g/mol
InChI Key: CSJDQGIPHURAPH-UHFFFAOYSA-N
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Description

1,1’-Bis(dichlorophosphino)ferrocene is an organometallic compound with the molecular formula C10H8Cl4FeP2. It is a derivative of ferrocene, where two cyclopentadienyl rings are bonded to an iron atom, and each ring is substituted with a dichlorophosphino group. This compound is known for its applications as a ligand in various catalytic reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bis(dichlorophosphino)ferrocene can be synthesized through the reaction of ferrocene with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{Fe(C}_5\text{H}_4\text{)}_2 + 2 \text{PCl}_3 + 2 \text{Et}_3\text{N} \rightarrow \text{Fe(C}_5\text{H}_4\text{PCl}_2\text{)}_2 + 2 \text{Et}_3\text{NHCl} ] The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the product .

Industrial Production Methods

Industrial production of 1,1’-Bis(dichlorophosphino)ferrocene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(dichlorophosphino)ferrocene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted phosphinoferrocenes.

    Coordination Complexes: Metal complexes with applications in catalysis.

    Oxidized or Reduced Ferrocene Derivatives: Useful in electrochemical studies

Scientific Research Applications

1,1’-Bis(dichlorophosphino)ferrocene has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalytic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).

    Biology: Investigated for its potential in bioinorganic chemistry, particularly in the design of metal-based drugs.

    Medicine: Explored for its anticancer properties due to its ability to form stable complexes with transition metals.

    Industry: Employed in the synthesis of advanced materials, including polymers and electronic materials .

Mechanism of Action

The mechanism of action of 1,1’-Bis(dichlorophosphino)ferrocene primarily involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various organic transformations. The ferrocene core provides stability and electronic properties that enhance the reactivity of the metal center. The dichlorophosphino groups offer steric and electronic effects that influence the selectivity and efficiency of the catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene derivative with diphenylphosphino groups instead of dichlorophosphino groups.

    1,1’-Bis(dichlorophosphino)methylferrocene: A similar compound with methyl groups attached to the phosphino groups.

    1,1’-Bis(dichlorophosphino)ruthenocene: A ruthenium analog of 1,1’-Bis(dichlorophosphino)ferrocene

Uniqueness

1,1’-Bis(dichlorophosphino)ferrocene is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in various catalytic reactions, offering advantages in terms of reactivity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C10H8Cl4FeP2

Molecular Weight

387.8 g/mol

InChI

InChI=1S/2C5H4Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*1-4H;

InChI Key

CSJDQGIPHURAPH-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][C]([CH]1)P(Cl)Cl.[CH]1[CH][CH][C]([CH]1)P(Cl)Cl.[Fe]

Origin of Product

United States

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